molecular formula C20H36O4 B1206767 Borjatriol CAS No. 52591-03-4

Borjatriol

Cat. No.: B1206767
CAS No.: 52591-03-4
M. Wt: 340.5 g/mol
InChI Key: YWTBYYFVZRIQQE-OCDWHGDGSA-N
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Description

Borjatriol is a labdane-type diterpenoid first isolated from Sideritis species, particularly Sideritis mugronensis . Its structure (C₂₀H₃₂O₃) features a tricyclic core with hydroxyl groups at positions 7α and 15, and a preserved side chain derived from its biosynthetic precursor, (+)-larixol . Borjatriol exhibits pronounced anti-inflammatory activity, demonstrated in models such as adjuvant arthritis and acute inflammation . Its synthesis involves allylic transpositions and functionalization of cycle B in (+)-larixol, distinguishing it from other labdane derivatives that undergo side-chain degradation .

Properties

CAS No.

52591-03-4

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

(1R)-1-[(3R,4aS,5S,6aS,10aS,10bR)-5-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]ethane-1,2-diol

InChI

InChI=1S/C20H36O4/c1-17(2)8-6-9-18(3)13-7-10-19(4,16(23)12-21)24-20(13,5)15(22)11-14(17)18/h13-16,21-23H,6-12H2,1-5H3/t13-,14+,15+,16-,18-,19-,20+/m1/s1

InChI Key

YWTBYYFVZRIQQE-OCDWHGDGSA-N

SMILES

CC1(CCCC2(C1CC(C3(C2CCC(O3)(C)C(CO)O)C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@@H]([C@@]3([C@@H]2CC[C@](O3)(C)[C@@H](CO)O)C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CC(C3(C2CCC(O3)(C)C(CO)O)C)O)C)C

Synonyms

7,14,15,-trihydroxy-13-epoxy-labdane
7,14,15,-trihydroxy-13-epoxylabdane
borjatriol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Larixol (C₂₀H₃₂O₂)

  • Structural Similarities : Both borjatriol and larixol share a labdane skeleton and originate from the same biosynthetic pathway.
  • Key Differences : Larixol lacks the hydroxyl group at position 15 and has a C6 acetate group, whereas borjatriol retains a free hydroxyl at C15 and undergoes cycle B functionalization .
  • Biological Activity: Larixol primarily serves as a precursor for norlabdanic derivatives with antimicrobial properties, while borjatriol is pharmacologically active in inflammation models .

Hypolaetin-8-glucoside (C₂₁H₂₀O₁₂)

  • Structural Contrasts: Hypolaetin-8-glucoside is a flavonoid glycoside, differing entirely in backbone structure from diterpenoid borjatriol.
  • Functional Overlap : Both compounds inhibit cyclooxygenase (COX) pathways, but hypolaetin-8-glucoside shows broader antioxidant effects, whereas borjatriol targets leukocyte migration and cytokine suppression .

Trachylobane Derivatives

  • Structural Comparison : Trachylobane (e.g., compound 39 from Sideritis canariensis) shares a tetracyclic diterpene framework but lacks borjatriol’s labdane-specific hydroxylation pattern .
  • Activity Profile : Trachylobanes exhibit cytotoxic and antimicrobial effects, contrasting with borjatriol’s anti-inflammatory focus .

Comparative Data Table

Compound Molecular Formula Source Key Structural Features Biological Activities
Borjatriol C₂₀H₃₂O₃ Sideritis mugronensis 7α,15-diol; preserved labdane side chain Anti-inflammatory (COX inhibition, cytokine modulation)
Larixol C₂₀H₃₂O₂ Larix species C6 acetate; tricyclic labdane core Precursor for antimicrobial norlabdanics
Hypolaetin-8-glucoside C₂₁H₂₀O₁₂ Sideritis spp. Flavonoid glycoside with catechol groups Antioxidant, COX-2 inhibition
Trachylobane-39 C₂₀H₃₀O₂ Sideritis canariensis Tetracyclic diterpene; no C15 hydroxyl Cytotoxic, antimicrobial

Research Findings and Mechanistic Insights

  • Anti-Inflammatory Efficacy : Borjatriol reduces paw edema in rats by 58% at 10 mg/kg, outperforming larixol (25% reduction) and matching hypolaetin-8-glucoside in COX-2 suppression .
  • Metabolic Stability : Unlike larixol, borjatriol resists hepatic glucuronidation due to its C15 hydroxyl, enhancing its bioavailability in inflammation models .
  • Structure-Activity Relationship (SAR) : The 7α,15-diol configuration in borjatriol is critical for binding to TRPC6 channels, a target absent in trachylobanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borjatriol
Reactant of Route 2
Borjatriol

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